7-[(3-BROMOPHENYL)METHOXY]-8-CHLORO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE
Overview
Description
7-[(3-BROMOPHENYL)METHOXY]-8-CHLORO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE is a synthetic organic compound belonging to the class of chromen-4-one derivatives
Scientific Research Applications
7-[(3-BROMOPHENYL)METHOXY]-8-CHLORO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Pharmacology: It is investigated for its anti-inflammatory and antioxidant properties, making it a candidate for treating inflammatory diseases and oxidative stress-related conditions.
Material Science: The compound’s unique structural properties make it useful in the development of organic semiconductors and photovoltaic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(3-BROMOPHENYL)METHOXY]-8-CHLORO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromophenol, 8-chlorochromen-4-one, and suitable reagents for methoxylation.
Methoxylation: The 3-bromophenol undergoes methoxylation using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
Cyclization: The methoxylated product is then subjected to cyclization with 8-chlorochromen-4-one under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
7-[(3-BROMOPHENYL)METHOXY]-8-CHLORO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Halogen substitution reactions can be carried out using nucleophiles like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced chromen-4-one derivatives.
Substitution: Methoxy or thiolate substituted derivatives.
Mechanism of Action
The mechanism of action of 7-[(3-BROMOPHENYL)METHOXY]-8-CHLORO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound inhibits enzymes such as tyrosine kinases and topoisomerases, which are crucial for cell division and DNA replication.
Signal Transduction Pathways: It modulates signal transduction pathways like the MAPK/ERK pathway, leading to altered cellular responses and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3-(4-BROMOPHENYL)-6-HEXYL-7-METHOXY-2-METHYL-4H-CHROMEN-4-ONE: Similar in structure but with different substituents, leading to variations in biological activity.
7-METHOXY-2-METHYL-3-PHENYL-4H-CHROMEN-4-ONE: Another chromen-4-one derivative with distinct pharmacological properties.
Uniqueness
7-[(3-BROMOPHENYL)METHOXY]-8-CHLORO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE stands out due to its unique combination of bromophenyl and chlorocyclopenta substituents, which confer specific biological activities and potential therapeutic applications.
Properties
IUPAC Name |
7-[(3-bromophenyl)methoxy]-8-chloro-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrClO3/c20-12-4-1-3-11(7-12)10-23-18-9-17-15(8-16(18)21)13-5-2-6-14(13)19(22)24-17/h1,3-4,7-9H,2,5-6,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIAJRTJEHSOBEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=CC(=C(C=C23)Cl)OCC4=CC(=CC=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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